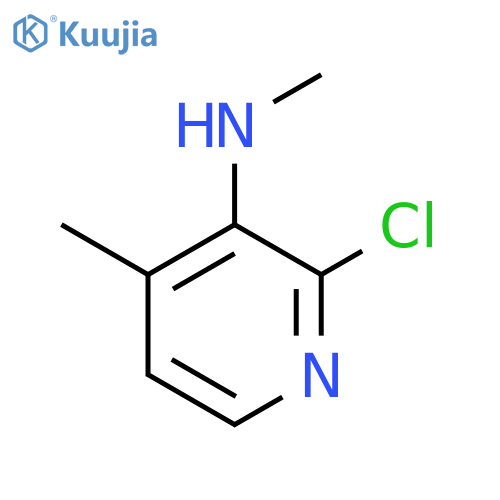Cas no 1498918-22-1 (2-chloro-N,4-dimethylpyridin-3-amine)

2-chloro-N,4-dimethylpyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- EN300-2995524
- AKOS014820938
- SCHEMBL23240442
- 2-chloro-N,4-dimethylpyridin-3-amine
- 1498918-22-1
-
- MDL: MFCD21244143
- インチ: 1S/C7H9ClN2/c1-5-3-4-10-7(8)6(5)9-2/h3-4,9H,1-2H3
- InChIKey: PKFGCCIEUJERDQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C)C=CN=1)NC
計算された属性
- せいみつぶんしりょう: 156.0454260g/mol
- どういたいしつりょう: 156.0454260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 24.9Ų
2-chloro-N,4-dimethylpyridin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2995524-5.0g |
2-chloro-N,4-dimethylpyridin-3-amine |
1498918-22-1 | 95% | 5g |
$2152.0 | 2023-05-30 | |
| Enamine | EN300-2995524-0.25g |
2-chloro-N,4-dimethylpyridin-3-amine |
1498918-22-1 | 95% | 0.25g |
$367.0 | 2023-09-06 | |
| Enamine | EN300-2995524-1.0g |
2-chloro-N,4-dimethylpyridin-3-amine |
1498918-22-1 | 95% | 1g |
$743.0 | 2023-05-30 | |
| Enamine | EN300-2995524-2.5g |
2-chloro-N,4-dimethylpyridin-3-amine |
1498918-22-1 | 95% | 2.5g |
$1454.0 | 2023-09-06 | |
| Enamine | EN300-2995524-1g |
2-chloro-N,4-dimethylpyridin-3-amine |
1498918-22-1 | 95% | 1g |
$743.0 | 2023-09-06 | |
| Aaron | AR021WU1-5g |
2-chloro-N,4-dimethylpyridin-3-amine |
1498918-22-1 | 95% | 5g |
$2984.00 | 2023-12-16 | |
| 1PlusChem | 1P021WLP-50mg |
2-chloro-N,4-dimethylpyridin-3-amine |
1498918-22-1 | 95% | 50mg |
$269.00 | 2024-06-20 | |
| 1PlusChem | 1P021WLP-1g |
2-chloro-N,4-dimethylpyridin-3-amine |
1498918-22-1 | 95% | 1g |
$981.00 | 2024-06-20 | |
| 1PlusChem | 1P021WLP-10g |
2-chloro-N,4-dimethylpyridin-3-amine |
1498918-22-1 | 95% | 10g |
$4006.00 | 2024-06-20 | |
| 1PlusChem | 1P021WLP-5g |
2-chloro-N,4-dimethylpyridin-3-amine |
1498918-22-1 | 95% | 5g |
$2722.00 | 2024-06-20 |
2-chloro-N,4-dimethylpyridin-3-amine 関連文献
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
2-chloro-N,4-dimethylpyridin-3-amineに関する追加情報
2-Chloro-N,4-Dimethylpyridin-3-Amine: A Comprehensive Overview
The compound 2-chloro-N,4-dimethylpyridin-3-amine, also identified by the CAS number 1498918-22-1, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyridine derivatives, which are widely studied for their versatile applications in pharmaceuticals, agrochemicals, and materials science. The structure of 2-chloro-N,4-dimethylpyridin-3-amine features a pyridine ring with substituents at positions 2, 3, and 4. Specifically, a chlorine atom is attached at position 2, while positions 3 and 4 bear an amine group and a methyl group, respectively. This unique substitution pattern imparts distinct chemical properties to the molecule.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-chloro-N,4-dimethylpyridin-3-amine. Researchers have explored various methodologies to optimize the reaction conditions for its preparation. For instance, a study published in the Journal of Organic Chemistry demonstrated that the use of microwave-assisted synthesis significantly reduces reaction time while maintaining high yields. This approach involves the reaction of a suitable chloropyridine derivative with an amine source under microwave irradiation. Such innovations highlight the importance of continuous research in improving synthetic routes for this compound.
The physical and chemical properties of cas 1498918-22-1 are well-documented. It is known to exhibit moderate solubility in common organic solvents such as dichloromethane and ethyl acetate. Its melting point is reported to be around 150°C, making it suitable for various thermal processing applications. Additionally, the compound demonstrates moderate stability under ambient conditions but requires protection from light and moisture to prevent degradation.
In terms of applications, 2-chloro-N,4-dimethylpyridin-3-amine has garnered attention in the pharmaceutical industry due to its potential as a building block for drug development. Its pyridine ring serves as an excellent scaffold for incorporating bioactive groups. For example, recent studies have explored its use as an intermediate in the synthesis of kinase inhibitors and other bioactive molecules. The presence of chlorine at position 2 facilitates nucleophilic substitution reactions, enabling further functionalization of the molecule.
The agrochemical sector has also benefited from the properties of this compound. It has been investigated as a potential precursor for herbicides and fungicides. The methyl groups at positions 3 and 4 enhance lipophilicity, which is crucial for designing compounds with good bioavailability in agricultural applications. Furthermore, its ability to form stable complexes with metal ions makes it a candidate for chelating agents in plant nutrition.
From an environmental perspective, understanding the fate and behavior of cas 1498918-22-1 is essential for assessing its potential impact on ecosystems. Studies have shown that it undergoes biodegradation under aerobic conditions but at a relatively slow rate compared to other organic compounds. This information is critical for developing strategies to minimize its environmental footprint during industrial processes.
In conclusion, 2-chloro-N,4-dimethylpyridin-3-amine, with its unique structural features and versatile applications across multiple industries, remains a focal point for ongoing research and development efforts. As new synthetic methods emerge and its properties continue to be explored, this compound is poised to play an increasingly important role in advancing modern chemistry.
1498918-22-1 (2-chloro-N,4-dimethylpyridin-3-amine) 関連製品
- 1702664-10-5(methyl 4-amino-1-(2-carbamoylethyl)-1H-pyrazole-3-carboxylate)
- 1806343-95-2(1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one)
- 512810-25-2(1,3-dimethyl-1h-pyrazole-4-carbohydrazide)
- 1258640-35-5(2-chloro-N-{3-(2,2,2-trifluoroethoxy)phenylmethyl}acetamide)
- 866725-93-1(3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one)
- 478529-38-3(Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI))
- 66762-39-8(7-methoxy-4-(morpholin-4-yl)methyl-2H-chromen-2-one)
- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 1159816-76-8(5-Cyclopropylthiophen-2-amine)
- 2680770-49-2(tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate)